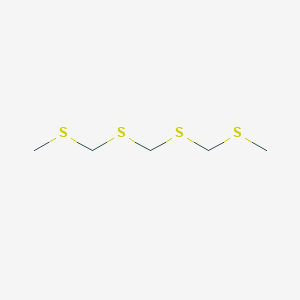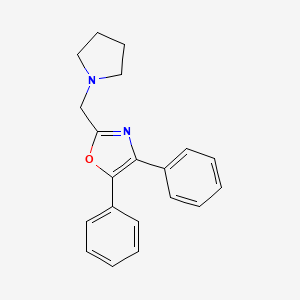
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is a heterocyclic compound featuring an oxazole ring substituted with two phenyl groups at positions 4 and 5, and a pyrrolidinylmethyl group at position 2. This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. For instance, the preparation of oxazolines, which can be oxidized to oxazoles, is achieved using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient conversion of oxazolines to oxazoles without the issues associated with batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic aromatic substitution at the C5 position, facilitated by electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Electrophilic reagents in the presence of electron-donating groups.
Nucleophilic Substitution: Nucleophiles in the presence of suitable leaving groups.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and obesity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidinylmethyl group at position 2 enhances its interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
33161-84-1 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4,5-diphenyl-2-(pyrrolidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-3-9-16(10-4-1)19-20(17-11-5-2-6-12-17)23-18(21-19)15-22-13-7-8-14-22/h1-6,9-12H,7-8,13-15H2 |
Clé InChI |
RYLAISNDFIIJQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


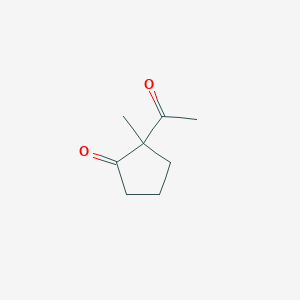
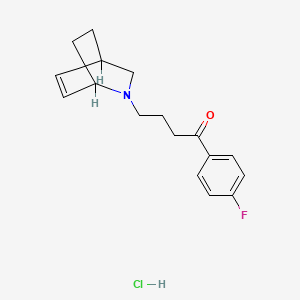
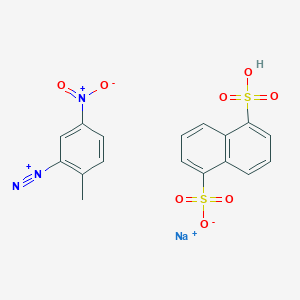
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

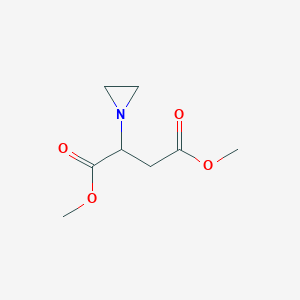
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)

![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

